
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxy group, a trifluoromethylthio group, and a dihydropyridazine ring, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxy-6-(trifluoromethyl)picolinic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-6-(trifluoromethyl)picolinic acid
- 3-Ethoxy-5-(trifluoromethyl)picolinic acid
- 6-Methoxy-5-nitropicolinic acid
Uniqueness
Compared to similar compounds, 3-Methoxy-6-((trifluoromethyl)thio)-1,6-dihydropyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H7F3N2OS |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
3-methoxy-6-(trifluoromethylsulfanyl)-1,6-dihydropyridazine |
InChI |
InChI=1S/C6H7F3N2OS/c1-12-4-2-3-5(11-10-4)13-6(7,8)9/h2-3,5,11H,1H3 |
Clave InChI |
AGCATXAISOHVQK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NNC(C=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


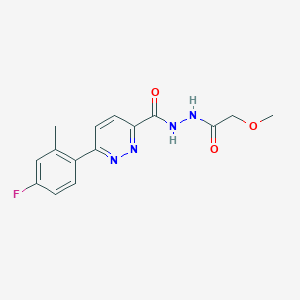
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
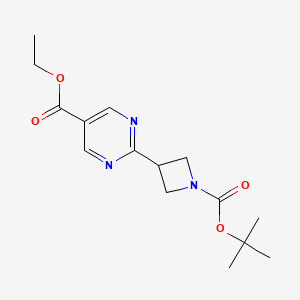
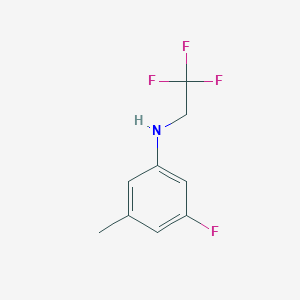
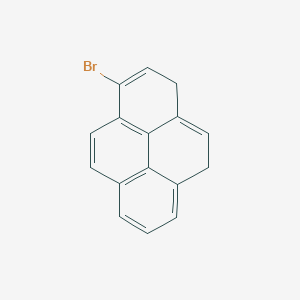
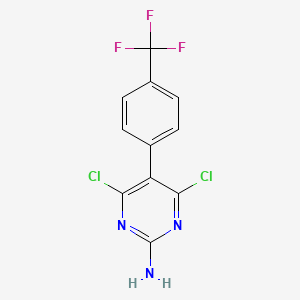
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)

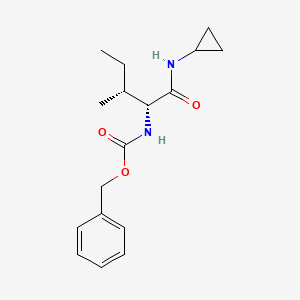

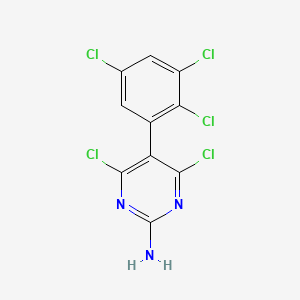
![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)
![tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13091809.png)

